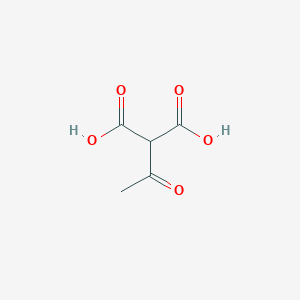

2-Acetylmalonic acid

Description

2-Acetylmalonic acid (IUPAC name: 2-acetylpropanedioic acid) is a derivative of malonic acid (propanedioic acid) featuring an acetyl group (-COCH₃) at the central carbon position. This structural modification confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for pharmaceuticals. These esters are intermediates in peptide synthesis and the production of unnatural amino acids. The acetyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions or condensations, which are critical in constructing complex molecular architectures.

Properties

IUPAC Name |

2-acetylpropanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c1-2(6)3(4(7)8)5(9)10/h3H,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOSJYDCOFLFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylmalonic acid can be synthesized through several methods. One common approach involves the acetoacetic ester synthesis, where ethyl acetoacetate is reacted with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation and subsequent hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative starting materials and catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

2-Acetylmalonic acid undergoes oxidation primarily at the acetyl group or the α-carbon of the malonic acid moiety.

Mechanistic Insights :

-

The acetyl group facilitates enolization, allowing oxidation at the α-position.

-

Strong oxidizing agents like KMnO₄ induce decarboxylation alongside oxidation .

Reduction Reactions

Reduction targets the ketone or ester groups, yielding alcohols or hydrocarbons.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 25°C | 2-Acetylpropanediol | 75–85% |

| NaBH₄ | MeOH, 0°C | Secondary alcohol | 60–70% |

| H₂ (Pd/C) | 1 atm, 25°C | 3-Hydroxypentanoic acid | 50–60% |

Key Observations :

-

LiAlH₄ reduces both ketone and ester groups, while NaBH₄ selectively reduces ketones .

-

Catalytic hydrogenation preserves the malonic acid backbone but saturates the acetyl group .

Substitution Reactions

The acetyl group acts as an electrophilic site for nucleophilic substitution.

Mechanism :

-

Deprotonation by a strong base (e.g., NaOEt) generates an enolate, which undergoes nucleophilic attack at the acetyl carbonyl .

Decarboxylation Reactions

Decarboxylation is a hallmark reaction due to the β-keto acid structure.

Thermal Decarboxylation Example :

-

Hydrolysis of esters to dicarboxylic acid.

Side Reactions and Limitations

Scientific Research Applications

2-Acetylmalonic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetylmalonic acid involves its reactivity as a nucleophile and electrophile. The acetyl group can participate in nucleophilic addition reactions, while the malonic acid moiety can undergo decarboxylation and enolate formation. These properties enable it to act as an intermediate in various chemical transformations, targeting specific molecular pathways and facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Table 1: Key Properties of Malonic Acid Derivatives

Physicochemical Properties

- Solubility :

- Acetyl and benzyl derivatives exhibit lower aqueous solubility due to hydrophobic substituents.

- Methyl and ethyl derivatives show moderate solubility in polar solvents.

- Stability :

Research Findings and Trends

Recent studies highlight the role of substituents in tuning malonic acid derivatives for targeted applications:

- Biomedical Relevance : Methylmalonic acid’s role in metabolic profiling underscores the importance of substituent-driven bioavailability .

- Material Science : Allylmalonic acid’s reactivity in polymerization aligns with trends in sustainable polymer design .

- Pharmaceuticals : Ethyl and benzyl derivatives are increasingly used in prodrug strategies to enhance lipid solubility .

Q & A

Q. What are the optimal synthetic routes for 2-acetylmalonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer :

- Synthesis Pathways :

- Yield Optimization :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust pH during workup (e.g., acidification to precipitate product) to minimize side-product formation .

- Purity Assessment :

- Use melting point analysis (literature: ~120–122°C) and NMR (¹H/¹³C) to confirm structural integrity. Trace impurities (e.g., unreacted malonic acid) can be quantified via GC-MS .

Q. How should researchers design purification protocols for this compound to address common byproducts?

Methodological Answer :

- Chromatographic Techniques :

- Troubleshooting :

- If crystallization fails, consider vacuum sublimation or adjusting solvent polarity.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies be resolved?

Methodological Answer :

- Data Cross-Verification :

- Compare chemical shifts (e.g., carbonyl peaks at 170–175 ppm in ¹³C NMR) against standardized databases (SciFinder, Reaxys).

- Analyze solvent effects: DMSO-d₆ may cause peak splitting due to hydrogen bonding, while CDCl₃ provides sharper signals .

- Contradiction Analysis :

- Replicate experiments under identical conditions. Use high-resolution MS to confirm molecular ion peaks (expected: m/z 146.02 for C₅H₆O₅) .

Q. What experimental strategies are effective in elucidating the keto-enol tautomerism of this compound?

Methodological Answer :

- Dynamic NMR Studies :

- Conduct variable-temperature ¹H NMR (25–80°C) to observe tautomeric equilibrium. Look for coalescence of enolic proton signals (~δ 12–14 ppm) .

- Computational Modeling :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict thermodynamic stability of tautomers. Compare with experimental ΔG values .

Q. How can researchers address conflicting reports on the compound’s stability under varying pH and temperature?

Methodological Answer :

- Stability Assays :

- Statistical Validation :

- Apply ANOVA to compare stability across conditions. Report confidence intervals (95%) to resolve contradictions .

- Apply ANOVA to compare stability across conditions. Report confidence intervals (95%) to resolve contradictions .

Data Presentation and Analysis Guidelines

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Expected Result | Citation |

|---|---|---|---|

| Melting Point | DSC | 120–122°C | |

| pKa (carboxylic groups) | Potentiometric Titration | 2.8 and 4.1 | |

| λ_max (UV-Vis) | Ethanol Solution | 210 nm, 260 nm |

Critical Research Practices

- Literature Review : Prioritize peer-reviewed journals (e.g., Analytical Chemistry, Journal of Organic Chemistry) over preprint repositories. Use tools like Zotero to manage citations .

- Ethical Data Reporting : Disclose all raw data in appendices, and flag outliers with Grubbs’ test (α=0.05) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.